4-Bromopyridazine 1-oxide
Overview
Description
Synthesis Analysis
The total synthesis of 4-Bromopyridazine 1-oxide involves a six-step procedure starting from acyclic compounds. While the exact synthetic route may vary, the key steps include bromination and oxidation. Researchers have successfully prepared this compound, and it demonstrates good properties related to detonation velocity and pressure .
Scientific Research Applications
Synthesis and Derivatives
4-Bromopyridazine 1-oxide is a significant compound in the field of chemical research, primarily used in the synthesis of various pyridazine derivatives. For instance, Sako (1966) described the N-oxidation of different dichloropyridazines to produce their 1-oxides. This process includes substituting amino groups on pyridazine 1-oxide with halogens like chlorine or bromine, although the yield of 3-bromopyridazine 1-oxide was notably low (Sako, 1966). Similarly, Igeta et al. (1969) explored electrophilic substitutions like nitration and halogenation on various pyridazine 1-oxides, leading to successful bromination and other modifications (Igeta, Tsuchiya, Nakajima, Sekiya, Kumaki, Nakai, Nojima, 1969).
Photochemistry Studies
The photochemistry of azidopyridine-1-oxides, which are closely related to this compound, has been a subject of study. Hostetler, Crabtree, and Poole (2006) examined the laser flash photolysis of 4-azidopyridine-1-oxide, identifying triplet 4-nitrenopyridine-1-oxide as the dominant intermediate species. This research provides insights into the behavior of pyridazine N-oxides under photolytic conditions (Hostetler, Crabtree, Poole, 2006).
Ring Transformation and Synthesis
The thermal ring-opening and recyclization of azidopyridine 1-oxides, including halogenated variants like this compound, have been investigated. Abramovitch et al. (1976) found that the presence of a 3-halo substituent radically alters the course of these reactions, leading to novel synthesis pathways for compounds like oxazin-6-ones (Abramovitch, Shinkai, Cue, Ragan, Atwood, 1976).
Potassium Channel Activators
In the pharmaceutical domain, halogenopyridine N-oxides, including this compound derivatives, have been synthesized as potassium channel activators. Matsumoto et al. (1996) discovered that these compounds exhibit strong potassium channel-activating effects and have potential applications in treating conditions like hypertension (Matsumoto, Tsuzuki, Matsuhisa, Takayama, Yoden, Uchida, Asano, Fujita, Yanagisawa, Fujikura, 1996).
Properties
IUPAC Name |
4-bromo-1-oxidopyridazin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-1-2-7(8)6-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJTWMSTNXTSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=NC=C1Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699246 | |
Record name | 4-Bromo-1-oxo-1lambda~5~-pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-63-9 | |
Record name | 4-Bromo-1-oxo-1lambda~5~-pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.